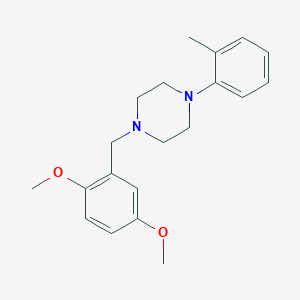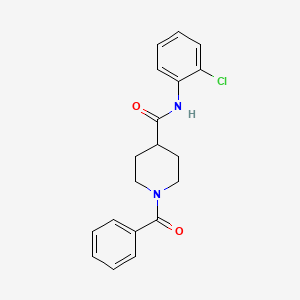![molecular formula C14H16Cl2N2O B5854421 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B5854421.png)
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine, also known as DMCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCM is a piperazine derivative that belongs to the class of benzodiazepine receptor agonists. It is a potent anxiolytic, which means that it has the ability to reduce anxiety levels in individuals.
Mecanismo De Acción
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine acts as a benzodiazepine receptor agonist, which means that it binds to specific receptors in the brain that are involved in the regulation of anxiety levels. By binding to these receptors, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing anxiety levels.
Biochemical and Physiological Effects:
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety levels, induce sedation, and prevent convulsions. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which means that it can prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has several advantages for use in lab experiments. It is a potent anxiolytic, which means that it can be used to study the effects of anxiety on behavior. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been shown to have anticonvulsant properties, which makes it useful for studying the effects of seizures on behavior. However, 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine also has limitations. It can cause sedation, which can interfere with the interpretation of behavioral studies.
Direcciones Futuras
There are several future directions for the study of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. One area of interest is the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine as a treatment for alcohol withdrawal syndrome. Another area of interest is the development of new benzodiazepine receptor agonists that have fewer side effects than 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine. Finally, the potential use of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine in the treatment of anxiety disorders and other psychiatric conditions is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine involves the reaction of 1-(2,6-dichlorophenyl)piperazine with acryloyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant properties. 1-[3-(2,6-dichlorophenyl)acryloyl]-4-methylpiperazine has also been studied for its potential use as a treatment for alcohol withdrawal syndrome.
Propiedades
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c1-17-7-9-18(10-8-17)14(19)6-5-11-12(15)3-2-4-13(11)16/h2-6H,7-10H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPSCCUWMBGAJS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,6-dichlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)


![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
